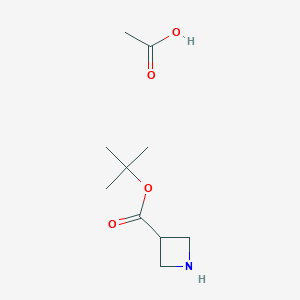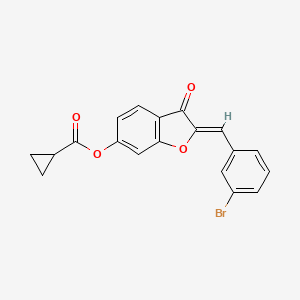![molecular formula C20H25N5O3 B2522651 9-(2-甲氧基苯基)-1,7-二甲基-3-丙基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 876900-70-8](/img/structure/B2522651.png)
9-(2-甲氧基苯基)-1,7-二甲基-3-丙基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with a 2-methoxyphenyl group, two methyl groups, and a propyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
科学研究应用
9-(2-Methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable purine precursor with a 2-methoxyphenyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
9-(2-Methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione: This compound has a similar core structure but differs in the position and type of substituents.
Other Purine Derivatives: Various purine derivatives with different substituents exhibit unique properties and applications, making them valuable in different research areas.
Uniqueness
The uniqueness of 9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which impart distinct chemical and biological properties. These properties make it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(11-13(2)12-25(16)19)14-8-6-7-9-15(14)28-4/h6-9,13H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOUKWXDRARWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
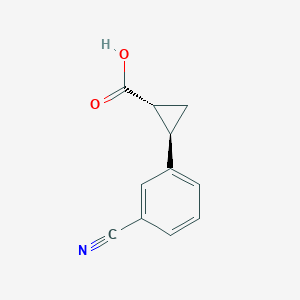

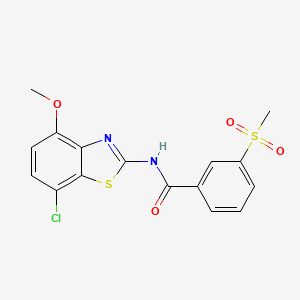
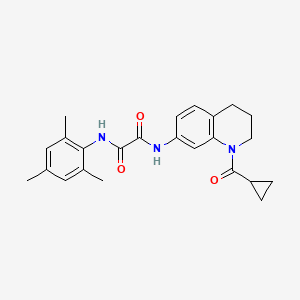
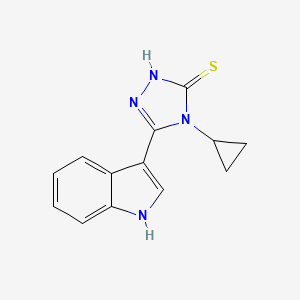
![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)
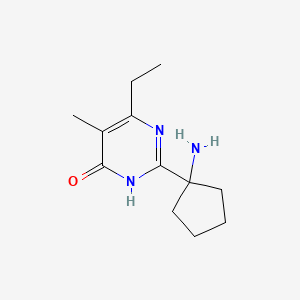

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)

![tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2522588.png)
